1-Methylspiro[3.3]heptane-1-carboxylicacid
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Overview
Description
1-Methylspiro[3.3]heptane-1-carboxylic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities This compound is characterized by a spirocyclic structure, which consists of two rings sharing a single carbon atom
Preparation Methods
The synthesis of 1-Methylspiro[3.3]heptane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable spirocyclic precursor with a methylating agent under controlled conditions . The reaction conditions typically include the use of a strong base, such as sodium hydride, and a polar aprotic solvent, such as dimethyl sulfoxide. Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Methylspiro[3.3]heptane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield a corresponding ketone, while reduction may produce an alcohol derivative.
Scientific Research Applications
1-Methylspiro[3.3]heptane-1-carboxylic acid has found applications in several scientific research areas, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development. In medicine, it has been investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methylspiro[3.3]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways . The carboxylic acid group allows it to form hydrogen bonds with target proteins, potentially inhibiting their activity. Additionally, the spirocyclic structure may enable it to fit into unique binding sites on enzymes or receptors, modulating their function. Further research is needed to fully elucidate the molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
1-Methylspiro[3.3]heptane-1-carboxylic acid can be compared with other spirocyclic compounds, such as 2,6-Dichlorospiro[3.3]heptane and 1,6-Dioxaspiro[4.5]decane . These compounds share the spirocyclic core structure but differ in their substituents and functional groups. The presence of different substituents can significantly impact their reactivity, biological activity, and potential applications. For example, the dichloro derivative may exhibit different reactivity in substitution reactions compared to the methyl derivative.
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-methylspiro[3.3]heptane-3-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-8(7(10)11)5-6-9(8)3-2-4-9/h2-6H2,1H3,(H,10,11) |
InChI Key |
TZJISXUVXQQOFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC12CCC2)C(=O)O |
Origin of Product |
United States |
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